molecular formula C13H7Cl2N3O3 B2492682 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 851095-65-3

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2492682
CAS No.: 851095-65-3
M. Wt: 324.12
InChI Key: HDBMDIJCOJKDSW-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound consists of a benzamide core substituted with dichloro groups and a furan-oxadiazole moiety, which contributes to its diverse chemical properties.

Mechanism of Action

    Target of Action

    The compound contains a benzamide moiety, which is found in many bioactive compounds and can interact easily with biopolymers in the living system . It also contains a furan ring and an oxadiazole ring, which are common in many pharmaceuticals and could potentially interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,5-dichlorobenzoyl chloride with furan-2-carboxylic acid hydrazide to form an intermediate hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for cyclization, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation of the furan ring can produce furanones .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-N-[5-(thiazol-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • 2,5-dichloro-N-[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
  • 2,5-dichloro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

Compared to these similar compounds, 2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibits unique properties due to the presence of the furan ring. This contributes to its distinct electronic and steric characteristics, enhancing its potential as a versatile compound in various applications .

Properties

IUPAC Name

2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N3O3/c14-7-3-4-9(15)8(6-7)11(19)16-13-18-17-12(21-13)10-2-1-5-20-10/h1-6H,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMDIJCOJKDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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